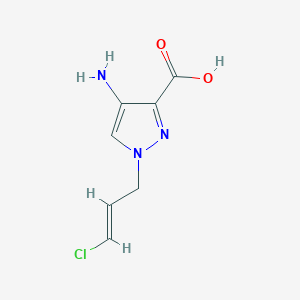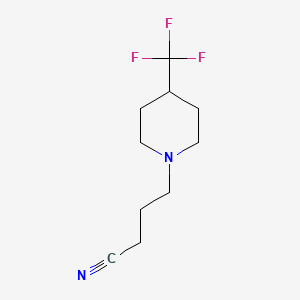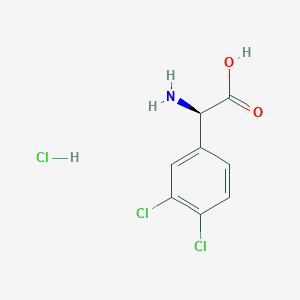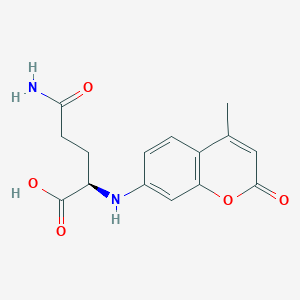
(R)-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid typically involves the reaction of 7-amino-4-methylcoumarin with specific organic halides . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic halides, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted coumarin derivatives .
科学研究应用
Chemistry
In chemistry, ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics .
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. Research has indicated that it may inhibit specific molecular pathways involved in inflammation and cancer progression, offering potential therapeutic benefits .
Industry
In industry, ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid can be used in the development of new materials with unique properties. Its fluorescent characteristics make it suitable for applications in imaging and sensor technologies .
作用机制
The mechanism of action of ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exerting its antimicrobial effects . In anti-inflammatory and anticancer applications, the compound may modulate signaling pathways involved in cell proliferation and inflammation, such as the NF-κB pathway .
相似化合物的比较
Similar Compounds
7-Amino-4-methylcoumarin: A precursor in the synthesis of ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid, known for its antimicrobial properties.
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: Another coumarin derivative with anti-inflammatory activity.
2-(4-Methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid: Used in the synthesis of fluorescent pigments and materials.
Uniqueness
What sets ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid apart is its combination of amino and coumarin functionalities, which confer a unique set of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.
属性
分子式 |
C15H16N2O5 |
|---|---|
分子量 |
304.30 g/mol |
IUPAC 名称 |
(2R)-5-amino-2-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-11(15(20)21)4-5-13(16)18/h2-3,6-7,11,17H,4-5H2,1H3,(H2,16,18)(H,20,21)/t11-/m1/s1 |
InChI 键 |
VGAZEIKWWKJEAG-LLVKDONJSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@H](CCC(=O)N)C(=O)O |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13091004.png)
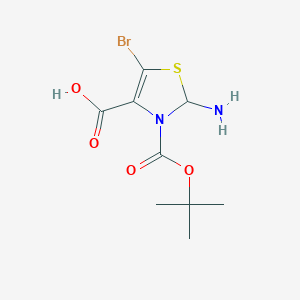
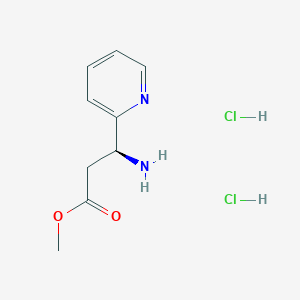
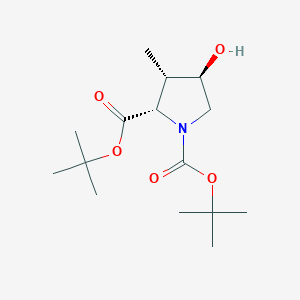
![ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13091030.png)
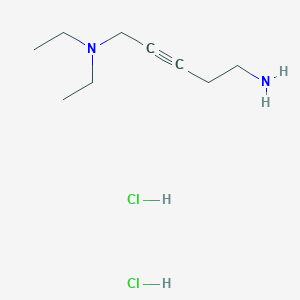
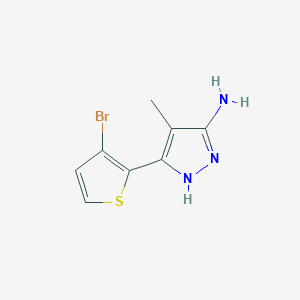
![Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13091045.png)
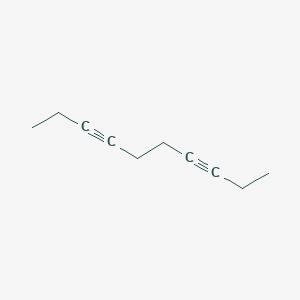
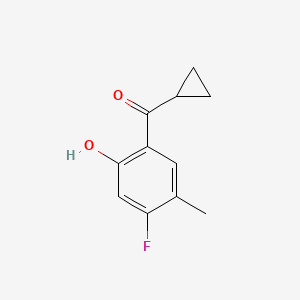
![3-[(3-Methylcyclohexyl)oxy]azetidine](/img/structure/B13091069.png)
